1,4-Diisocyanatocyclohexane

Übersicht

Beschreibung

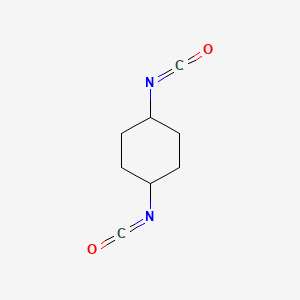

1,4-Diisocyanatocyclohexane is an organic compound with the chemical formula C8H10N2O2. It is a colorless to pale yellow liquid that is primarily used in the production of coatings and adhesives. This compound is known for its excellent weather resistance, chemical resistance, and abrasion resistance, making it a valuable component in high-quality coatings and adhesives .

Vorbereitungsmethoden

1,4-Diisocyanatocyclohexane is generally synthesized by reacting cyclohexane-1,4-diol with an isocyanate. The reaction needs to be carried out at an appropriate temperature and reactant concentration to eventually produce this compound . Industrial production methods often involve the use of specialized equipment to control the reaction conditions and ensure the purity of the final product.

Analyse Chemischer Reaktionen

1,4-Diisocyanatocyclohexane undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of oxides.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Wissenschaftliche Forschungsanwendungen

Synthesis of Polyurethanes and Polyimides

1,4-Diisocyanatocyclohexane is primarily utilized in the production of polyurethanes and polyimides. These materials are crucial in various industrial applications due to their excellent mechanical properties and thermal stability. The polymerization process involves the reaction of isocyanate groups with polyols to form urethane linkages, resulting in robust polymer networks .

Development of Biomaterials

In biological research, this compound is explored for its potential in developing biomaterials and medical devices. Its biocompatibility and mechanical properties make it suitable for applications in tissue engineering and drug delivery systems . The ability to form stable polymers allows for the creation of scaffolds that support cell growth and tissue regeneration.

High-Performance Coatings and Adhesives

Due to its excellent weather resistance, chemical resistance, and abrasion resistance, this compound is widely used in the formulation of high-performance coatings and adhesives. These coatings are essential in industries such as automotive and construction where durability and resistance to environmental factors are critical .

Case Study 1: Polyurethane Production

A study demonstrated the use of this compound in synthesizing polyurethane copolymers that exhibited improved mechanical properties compared to those made with other diisocyanates. The dynamic mechanical analysis indicated better phase separation and performance characteristics when using this compound .

Case Study 2: Drug Delivery Systems

Research focused on utilizing this compound for creating drug delivery systems that enhance the bioavailability of therapeutic agents. The study highlighted its compatibility with various drugs and the ability to control release rates through polymer design .

Wirkmechanismus

The mechanism of action of 1,4-Diisocyanatocyclohexane involves its reactivity with various functional groups. The compound’s isocyanate groups can react with hydroxyl, amine, and other nucleophilic groups to form stable urethane and urea linkages. These reactions are often catalyzed by specific catalysts and occur under controlled conditions to ensure the desired product properties .

Vergleich Mit ähnlichen Verbindungen

1,4-Diisocyanatocyclohexane can be compared with other similar compounds, such as:

1,6-Hexamethylene diisocyanate: This compound has a similar structure but with a longer aliphatic chain, which affects its reactivity and properties.

Toluene diisocyanate: This compound has an aromatic ring, which gives it different chemical and physical properties compared to this compound.

Methylenediphenyl diisocyanate: This compound has a more complex structure with multiple aromatic rings, leading to different reactivity and applications.

This compound is unique due to its cycloaliphatic structure, which provides a balance of rigidity and flexibility, making it suitable for various high-performance applications.

Biologische Aktivität

1,4-Diisocyanatocyclohexane (CAS Number: 7517-76-2) is a cyclic diisocyanate compound with significant industrial applications, particularly in the production of polyurethane materials. Its biological activity has garnered attention due to its potential effects on human health and its utility in biomedical applications. This article explores the biological activity of this compound, including its antimicrobial properties, cytotoxicity, and other relevant pharmacological effects.

- Molecular Formula : C8H10N2O2

- Molecular Weight : 166.18 g/mol

- InChI Key : CDMDQYCEEKCBGR-UHFFFAOYSA-N

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that diisocyanates can possess significant antibacterial activity against various pathogens. For instance, a study highlighted the effectiveness of related compounds against gram-positive and gram-negative bacteria, suggesting that this compound may exhibit similar properties due to its structural characteristics .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Observed |

|---|---|

| Staphylococcus aureus | Positive |

| Escherichia coli | Positive |

| Candida albicans | Moderate |

| Aspergillus fumigatus | Variable |

Cytotoxicity

Cytotoxicity studies have shown that this compound can affect cell viability. In vitro assays involving human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer) demonstrated that exposure to this compound resulted in reduced cell proliferation. The cytotoxic effects were evaluated using assays like MTT and crystal violet staining .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Viability (%) at 100 µM |

|---|---|---|

| MDA-MB-231 | 45 | 35 |

| HepG-2 | 60 | 40 |

The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve the formation of covalent bonds with nucleophilic sites on proteins and nucleic acids. This reactivity can lead to cellular damage and disruption of normal cellular functions, contributing to its cytotoxic and antimicrobial properties .

Case Studies

Recent studies have focused on the application of diisocyanates in developing antimicrobial medical devices. A patent outlines the use of this compound in creating coatings for medical devices that reduce microbial colonization and infection rates . The findings suggest that incorporating this compound into device materials could enhance their safety profile.

Eigenschaften

IUPAC Name |

1,4-diisocyanatocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-5-9-7-1-2-8(4-3-7)10-6-12/h7-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMDQYCEEKCBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N=C=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Record name | 1,4-CYCLOHEXANE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062521, DTXSID50884397, DTXSID301305022 | |

| Record name | 1,4-Cyclohexane diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane, 1,4-diisocyanato-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,4-Diisocyanatocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2556-36-7, 7517-76-2, 7517-77-3 | |

| Record name | 1,4-CYCLOHEXANE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Cyclohexane diisocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2556-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane diisocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002556367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1,4-diisocyanato-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007517762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1,4-diisocyanato-, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexane diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane, 1,4-diisocyanato-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,4-Diisocyanatocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diisocyanatocyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexane, 1,4-diisocyanato-, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.